molecular formula C11H10N4O3 B13449298 1-Desoxycarbadox

1-Desoxycarbadox

Cat. No.: B13449298
M. Wt: 246.22 g/mol
InChI Key: FHJCCXAIAHYKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Desoxycarbadox can be synthesized through the reaction of quinoxaline-2-carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically involves:

    Reagents: Quinoxaline-2-carboxaldehyde, methyl hydrazinecarboxylate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

The product is then purified through recrystallization or chromatographic techniques to obtain high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Desoxycarbadox undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoxaline derivatives

    Reduction: Can be reduced to form hydrazine derivatives

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Desoxycarbadox involves its interaction with bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound targets bacterial enzymes involved in DNA replication, causing DNA strand breaks and ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Desoxycarbadox is unique due to its specific molecular structure, which provides distinct antimicrobial properties compared to other quinoxaline derivatives. Its ability to inhibit bacterial DNA synthesis makes it a valuable compound in veterinary medicine .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16)

InChI Key

FHJCCXAIAHYKRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

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